
反式-3,4-二氟肉桂酸
描述
“trans-3,4-Difluorocinnamic acid” (CAS number 112897-97-9) is a difluoro-substituted benzene featuring a trans-propenoic acid . It is a white to light yellow crystal powder .
Synthesis Analysis
“trans-3,4-Difluorocinnamic acid” is readily used for the synthesis of substituted isoquinolones through Curtius rearrangement . It is also utilized in the synthesis of psammaplin A derivatives as radiosensitizers for human lung cancer .
Molecular Structure Analysis
The molecular formula of “trans-3,4-Difluorocinnamic acid” is C9H6F2O2 . The molecular weight is 184.14 g/mol .
Chemical Reactions Analysis
“trans-3,4-Difluorocinnamic acid” is used in the synthesis of substituted isoquinolones through Curtius rearrangement . Substituted isoquinolones are found to be effective 5-HT3 antagonists (infective dose ID50 of 0.35 μg/kg) in anticancer treatments .
Physical And Chemical Properties Analysis
The physical state of “trans-3,4-Difluorocinnamic acid” is a white powder . The melting point is 194-196 °C .
科学研究应用
Synthesis of Substituted Isoquinolones
trans-3,4-Difluorocinnamic acid: is utilized in the synthesis of substituted isoquinolones through Curtius rearrangement. These compounds are significant as they act as effective 5-HT3 antagonists, which are used in anticancer treatments . The infective dose (ID50) of these compounds has been reported to be as low as 0.35 μg/kg .
Radiosensitizers for Cancer Treatment
This compound has been employed in the creation of psammaplin A derivatives, which serve as radiosensitizers. These derivatives are particularly used for enhancing the sensitivity of human lung cancer cells to radiation therapy, showing a potency of 16.14 μM .
Anti-Plasmodial Agents
Researchers have explored the use of trans-3,4-Difluorocinnamic acid in the synthesis of harmicines — hybrids of harmine and cinnamic acid. These novel compounds have shown promising results as antiplasmodial hits, potentially useful in the treatment of malaria .
Unnatural Flavonoids and Stilbenes
The compound has been used in the biosynthetic pathway modification in Escherichia coli to produce unnatural flavonoids and stilbenes. These compounds are important due to their diverse biological activities and potential therapeutic applications .
Synthesis Precursor for APIs
trans-3,4-Difluorocinnamic acid: serves as a synthesis precursor for active pharmaceutical ingredients (APIs). Its fluorinated structure makes it a valuable building block in medicinal chemistry for drug discovery and development .
Synthesis of (E)-4-(2-Bromovinyl)-1,2-difluorobenzene
It has been used in the synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene, a compound that could have applications in various chemical syntheses, including pharmaceuticals and agrochemicals .
作用机制
Target of Action
Trans-3,4-Difluorocinnamic acid is primarily used in the synthesis of substituted isoquinolones . These isoquinolones are found to be effective 5-HT3 antagonists . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the digestive tract and the central nervous system. It plays a key role in regulating and modulating neurotransmitters, affecting mood, anxiety, sleep, and various other cognitive functions .
Mode of Action
Trans-3,4-Difluorocinnamic acid interacts with its targets through a process known as Curtius rearrangement . This is a process that involves the transformation of an acyl azide to an isocyanate, which then undergoes rearrangement to form the substituted isoquinolones . These isoquinolones then act as antagonists to the 5-HT3 receptors, blocking their action and leading to various downstream effects .
Biochemical Pathways
The primary biochemical pathway affected by trans-3,4-Difluorocinnamic acid is the serotonin pathway . By acting as an antagonist to the 5-HT3 receptors, it can inhibit the action of serotonin, a neurotransmitter that plays a crucial role in mood, anxiety, and sleep . This can lead to various downstream effects, including potential applications in the treatment of conditions such as depression, anxiety, and sleep disorders .
Pharmacokinetics
It’s known that the compound is used as a precursor in the synthesis of active pharmaceutical ingredients (apis) , suggesting that it may have suitable ADME properties for drug development.
Result of Action
The primary result of the action of trans-3,4-Difluorocinnamic acid is the production of substituted isoquinolones that act as 5-HT3 antagonists . These antagonists can inhibit the action of serotonin, leading to potential effects on mood, anxiety, and sleep . Additionally, it has been used in the synthesis of psammaplin A derivatives, which have shown potential as radiosensitizers for human lung cancer .
Action Environment
The action of trans-3,4-Difluorocinnamic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place to maintain its stability . Additionally, it’s important to avoid dust formation and inhalation of the compound, as it can cause respiratory irritation
安全和危害
属性
IUPAC Name |
(E)-3-(3,4-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBOHZQZTWAEHJ-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347531 | |
| Record name | trans-3,4-Difluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3,4-Difluorocinnamic acid | |
CAS RN |
112897-97-9 | |
| Record name | 3,4-Difluorocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112897979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3,4-Difluorocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3,4-Difluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



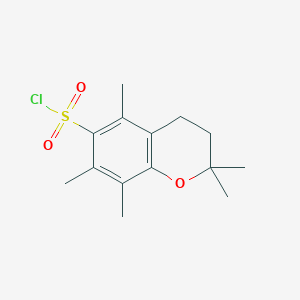
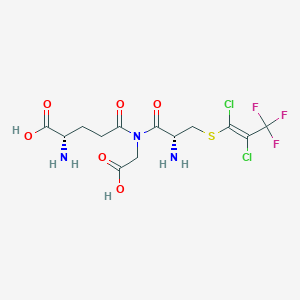
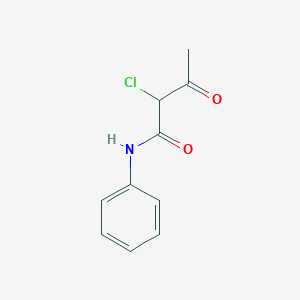
![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)

![[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B56417.png)


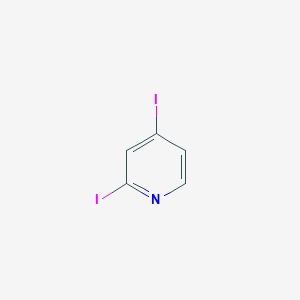

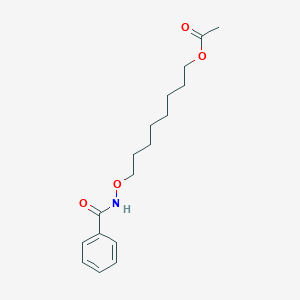
![3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B56429.png)

